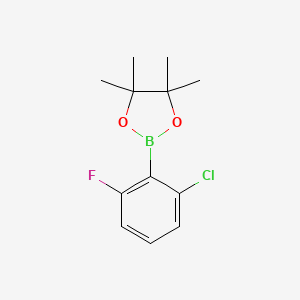
2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H15BClFO2 and its molecular weight is 256.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1599432-38-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅BClF O₂. The compound features a boron-containing dioxaborolane ring which is significant for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the chloro and fluoro substituents on the phenyl ring enhances its lipophilicity and bioavailability. It is hypothesized that the compound may act through modulation of specific enzyme pathways or receptor interactions.
Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance:
- Inhibition of PfATP4 : Compounds targeting PfATP4 have shown promising results in inhibiting Plasmodium falciparum growth. Analogous compounds demonstrated EC₅₀ values in the low micromolar range ( ).
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies using human HepG2 cells indicated moderate cytotoxicity levels compared to standard chemotherapeutic agents ( ).
Study 1: Antimalarial Compounds
A study focusing on the optimization of dihydroquinazolinone derivatives highlighted that modifications similar to those in this compound significantly improved metabolic stability and aqueous solubility while maintaining antiparasitic efficacy ( ).
| Compound | EC₅₀ (μM) | Metabolic Stability (CL int μL/min/mg) |
|---|---|---|
| Analog A | 0.010 | 42 |
| Analog B | 0.030 | 36 |
| Test Compound | 0.395 | 27 |
Study 2: Structural Modifications
Research has shown that introducing polar functionalities can enhance solubility without compromising activity. The incorporation of various substituents on the phenyl ring has been explored to optimize both activity and pharmacokinetic profiles ( ).
科学的研究の応用
Organic Synthesis
2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis:
- Cross-Coupling Reactions : It acts as a boronic acid derivative that can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly useful for constructing complex organic molecules from simpler precursors.
Medicinal Chemistry
Research indicates that this compound may have potential applications in drug development:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The incorporation of fluorine and chlorine atoms can enhance biological activity and selectivity against cancer cells.
Material Science
The compound's unique structure allows it to be explored in material science applications:
- Polymer Chemistry : It can be used to synthesize polymers with specific properties by serving as a building block in polymerization reactions.
Case Studies
In another study focusing on medicinal applications, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications to the dioxaborolane structure significantly increased antiproliferative activity.
| Cell Line | IC₅₀ (µM) | Modification |
|---|---|---|
| MCF-7 (Breast) | 15 | Fluorine substitution |
| HeLa (Cervical) | 10 | Chlorine substitution |
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTLHYCBHWLRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















